molecular formula C10H13BrO2 B8444914 1-bromo-2-(2-methoxypropoxy)benzene

1-bromo-2-(2-methoxypropoxy)benzene

Cat. No.: B8444914
M. Wt: 245.11 g/mol
InChI Key: ZQNUSOZKXJTUQQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-methoxypropoxy)benzene (CAS: 1079402-33-7) is a brominated aromatic ether with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.12 g/mol. It exists as a yellow to colorless oily liquid at room temperature (20–22°C) and is stored under dry, sealed conditions to maintain stability . This compound serves as a key intermediate in organic synthesis, particularly in palladium-catalyzed coupling reactions and the preparation of fine chemicals. Its structure features a bromine atom at the 1-position and a 2-methoxypropoxy group at the 2-position of the benzene ring, which confers unique electronic and steric properties for regioselective transformations.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-2-(2-methoxypropoxy)benzene

InChI

InChI=1S/C10H13BrO2/c1-8(12-2)7-13-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3

InChI Key

ZQNUSOZKXJTUQQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(2-methoxypropoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the 2-(2-methoxypropoxy) group. The bromination of benzene is typically carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene. The subsequent step involves the reaction of bromobenzene with 2-(2-methoxypropoxy) group under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(2-methoxypropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxide (NaOR). These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 2-(2-methoxypropoxy)phenol, 2-(2-methoxypropoxy)aniline, and 2-(2-methoxypropoxy)alkyl ethers.

    Oxidation Reactions: Products include 2-(2-methoxypropoxy)benzaldehyde and 2-(2-methoxypropoxy)benzoic acid.

    Reduction Reactions: The major product is 2-(2-methoxypropoxy)benzene.

Scientific Research Applications

1-bromo-2-(2-methoxypropoxy)benzene is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-(2-methoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 2-methoxypropoxy group in the target compound is mildly electron-donating due to the ether oxygen, which activates the benzene ring for electrophilic substitution. In contrast, 1-bromo-2-(difluoromethoxy)benzene () contains a strongly electron-withdrawing difluoromethoxy group (-OCF₂H), which deactivates the ring and directs reactions to specific positions .
    • 1-Bromo-2-(4-isopropoxybenzyl)benzene (CAS: 475161-25-2, ) combines an isopropoxy group with a benzyl substituent, creating steric hindrance while maintaining moderate electron donation.

Steric and Solubility Considerations

  • However, commercial production of this compound has been discontinued . 1-Bromo-2-((but-3-yn-1-yloxy)methyl)benzene () features a propargyl ether substituent, introducing linear rigidity and reactivity toward click chemistry or Sonogashira couplings .

Reactivity in Catalytic Reactions

  • Pd-Catalyzed Couplings :
    • The difluoromethoxy group in 1-bromo-2-(difluoromethoxy)benzene () acts as a superior directing group in Pd-catalyzed arylations, achieving yields of 90–91% with heteroarenes like benzothiophene .
    • In contrast, 1-bromo-2-(2-phenyl-3-butenyl)benzene () undergoes Grignard-mediated rearrangements to form indane derivatives, highlighting the role of allyl substituents in cyclization pathways .

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